Sourcing a reliable formaldehyde scavenger that doesn't compromise polymer thermal stability? Inconsistent reactivity with acyclic urea analogs causes failed crosslinking and elevated emissions. 2-Imidazolidone (Ethylene Urea) offers a bifunctional, cyclic structure for precise control. • Formaldehyde capture: reduce free formaldehyde to
2-Imidazolidone, also known as Ethylene Urea (CAS: 120-93-4), is a cyclic urea featuring a saturated five-membered ring with two reactive N-H protons. This structure makes it a bifunctional building block and a highly effective formaldehyde scavenger, widely used as an intermediate in the synthesis of resins, adhesives, and coatings. Its primary roles include improving wrinkle resistance in textiles, reducing formaldehyde emissions from composite wood products, and acting as a precursor for pharmaceuticals like mezlocillin and azlocillin.
Substituting 2-Imidazolidone with seemingly similar compounds often leads to process and performance failures. Replacing it with its N-alkylated analog, 1,3-Dimethyl-2-imidazolidinone (DMI), eliminates the reactive N-H protons, rendering it useless as a formaldehyde scavenger or as a reactive cross-linking agent in resin synthesis. Using a simple acyclic analog like urea introduces significant differences in thermal stability, reactivity, and the geometry of resulting polymers, failing to provide the rigid, cyclic structure required for high-performance materials. While solvents like NMP can replace DMI in some applications, neither can substitute for 2-Imidazolidone when it is used as a reactive intermediate, making precise specification critical for manufacturing outcomes.
In resin systems such as urea-formaldehyde (UF), melamine-formaldehyde (MF), and others used in coatings and adhesives, 2-Imidazolidone demonstrates superior performance in reducing free formaldehyde. While urea is a low-cost scavenger, its effectiveness can be variable and it may negatively impact board properties at higher concentrations. 2-Imidazolidone can achieve formaldehyde reductions of up to 75% depending on the specific resin system and application conditions, making it a more effective choice for meeting stringent emission standards without compromising the final product's integrity.
| Evidence Dimension | Formaldehyde Reduction Efficiency |
| Target Compound Data | Up to 75% reduction in free formaldehyde in resin systems. |
| Comparator Or Baseline | Urea (effectiveness is variable and can affect board properties at high concentrations). |
| Quantified Difference | Significantly higher and more reliable reduction compared to urea, which often requires higher loading levels that can compromise material properties. |
| Conditions | Use in phenolic, melamine, glyoxal, and urea-formaldehyde resin systems for coatings, construction, and textile industries. |
For manufacturers of composite boards, textiles, or coatings, using 2-Imidazolidone enables compliance with strict formaldehyde emission regulations (e.g., CARB, E1) more effectively than using standard urea.
When used as a monomer in polycondensation reactions, the rigid five-membered ring of 2-Imidazolidone imparts superior thermal properties to the resulting polymers compared to those made with more flexible acyclic ureas or larger ring structures. For instance, alternating poly(amide urea)s incorporating ethylene urea units exhibit high melting temperatures (Tm) ranging from 164°C to 197°C. This contrasts with polymers derived from more flexible precursors, which typically exhibit lower thermal stability. The incorporation of the imidazolidone ring is a key strategy for developing high-temperature polyamides and polyimides for demanding engineering applications.
| Evidence Dimension | Polymer Melting Temperature (Tm) |
| Target Compound Data | 164°C to 197°C for poly(amide urea)s containing the 2-imidazolidone structure. |
| Comparator Or Baseline | Polymers synthesized with more flexible acyclic diamine/urea structures or larger rings, which generally have lower melting points. |
| Quantified Difference | The rigid ring structure contributes to a significant increase in the polymer's melting point and glass transition temperature, crucial for high-performance applications. |
| Conditions | Polycondensation reaction to form alternating poly(amide urea)s. |
This makes 2-Imidazolidone the preferred precursor for synthesizing specialty polymers where high thermal resistance is a critical design and procurement requirement.
Unlike its methylated analog 1,3-Dimethyl-2-imidazolidinone (DMI), 2-Imidazolidone possesses two N-H protons, allowing it to act as a hydrogen bond donor. This capability is critical in formulations where it needs to interact with and stabilize polymers or other components containing hydrogen bond acceptor groups, such as carbonyls or ethers (e.g., in PVP or PEG). DMI, being only a hydrogen bond acceptor, has a fundamentally different solvency and interaction profile. This makes 2-Imidazolidone essential for specific applications in cosmetics, inks, and coatings where controlled intermolecular interactions are required for performance, a role DMI cannot fulfill.
| Evidence Dimension | Hydrogen Bonding Capability |
| Target Compound Data | Acts as both a hydrogen bond donor (via N-H) and acceptor (via C=O). |
| Comparator Or Baseline | 1,3-Dimethyl-2-imidazolidinone (DMI) acts only as a hydrogen bond acceptor. |
| Quantified Difference | Qualitative but fundamental difference in intermolecular interaction capability. |
| Conditions | Use in polar formulations, polymer solutions, or as a specialty additive. |
Procurement for formulations requiring specific solubility, viscosity, or stability profiles driven by hydrogen bond donation must specify 2-Imidazolidone, as the N,N'-dimethylated version is not a functional equivalent.
For producers of wood-based panels using urea-formaldehyde (UF) or related adhesives, 2-Imidazolidone is the indicated choice when needing to meet stringent formaldehyde emission standards (e.g., E1, E0, CARB P2). Its high scavenging efficiency allows for a significant reduction in free formaldehyde, often outperforming standard urea without negatively impacting the mechanical properties of the final board.
When the objective is to synthesize specialty polyamides, polyimides, or poly(amide urea)s with high thermal stability, 2-Imidazolidone serves as an essential monomer. Its rigid cyclic structure is specifically incorporated to increase the polymer's melting point and glass transition temperature, making it a critical raw material for polymers used in demanding automotive, aerospace, or electronics applications.
In the textile industry, 2-Imidazolidone is a key intermediate for creating anti-wrinkle finishing agents. It reacts with formaldehyde to form derivatives that crosslink cellulose fibers in cotton and blended fabrics. This application relies on the reactivity of its N-H groups and provides a stable, effective treatment to improve crease resistance while simultaneously controlling the release of residual formaldehyde from the fabric.
As a formulation component in water-based coatings or inkjet inks, 2-Imidazolidone is selected for its ability to act as a hydrogen bond donor. This functionality, absent in its N-substituted analog DMI, allows it to modify formulation rheology, improve pigment dispersion, and enhance storage stability by creating specific intermolecular interactions with polymers and other additives.
Irritant;Health Hazard